molecular formula C20H22N4O2 B11136816 2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11136816
M. Wt: 350.4 g/mol
InChI Key: BOPIOFMZQRZFJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent substitution with a methoxyphenyl group. The pyridopyrimidinone core is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

the principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyridopyrimidinone analogs, such as:

Uniqueness

What sets 2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of a methoxyphenyl-substituted piperazine ring and a pyridopyrimidinone core. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H22N4O2/c1-15-4-3-9-24-19(25)14-18(21-20(15)24)23-12-10-22(11-13-23)16-5-7-17(26-2)8-6-16/h3-9,14H,10-13H2,1-2H3

InChI Key

BOPIOFMZQRZFJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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